Fluparoxan hydrochloride anhydrous is a selective antagonist of the alpha-2 adrenergic receptor, primarily noted for its ability to penetrate the blood-brain barrier. This compound is significant in pharmacological research due to its role in increasing synaptic levels of noradrenaline by inhibiting the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons. The compound has potential therapeutic applications in treating various neuropsychiatric disorders, including depression and cognitive dysfunction associated with schizophrenia and Alzheimer's disease.
Fluparoxan hydrochloride anhydrous is categorized as a pharmaceutical compound and is classified under adrenergic antagonists. Its chemical structure is based on a modified yohimbine framework, which is a well-known alkaloid with established pharmacological properties. The compound's systematic name is (3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole hydrochloride, and it has the CAS number 105227-44-9 .
The synthesis of fluparoxan hydrochloride anhydrous involves several intricate steps. The process begins with the preparation of the core structure, specifically 5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole. This intermediate is then converted into the hydrochloride salt through various functionalization reactions.
Key synthetic routes include:
Industrial production methods are optimized for efficiency and safety, utilizing large reactors and automated systems for precise control over reaction conditions.
Fluparoxan hydrochloride anhydrous has a molecular formula of C10H11ClFNO2 and a molecular weight of 231.65 g/mol. The structural representation includes:
The compound features a dioxin ring system fused with a pyrrole moiety, characterized by its fluorine substitution which enhances its biological activity.
Fluparoxan hydrochloride anhydrous participates in several types of chemical reactions:
These reactions can lead to various derivatives that may exhibit altered pharmacological properties or enhanced efficacy against target receptors.
Fluparoxan hydrochloride anhydrous functions primarily by selectively blocking alpha-2 adrenergic receptors. This blockade prevents the autoinhibitory feedback mechanism that typically reduces noradrenaline release. As a result, synaptic concentrations of noradrenaline increase, which can enhance neurotransmission in pathways associated with mood regulation and cognitive function. This mechanism underlies its potential therapeutic applications in treating conditions such as depression and cognitive deficits in neurodegenerative diseases .
Fluparoxan hydrochloride anhydrous exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations and for ensuring consistent efficacy during storage and usage.
Fluparoxan hydrochloride anhydrous has been extensively utilized in various scientific domains:
The synthesis of Fluparoxan hydrochloride anhydrous employs a convergent retrosynthetic strategy that disconnects the molecule into two advanced intermediates: a fluorinated benzodioxane fragment and a chiral pyrrolidine moiety. This approach leverages trans-1,4-disubstituted cyclohexane derivatives as stereochemical templates, derived from enantiomerically pure precursors like diethyl tartrate. The chiral trans-bistosylate intermediate serves as the linchpin for coupling reactions, enabling independent optimization of each fragment before final assembly [2] .
Retrosynthetic disconnection at the C-N bond reveals two synthons:
Table 1: Key Intermediates from Chiral Precursors
| Precursor | Role in Synthesis | Stereochemical Outcome |
|---|---|---|
| Diethyl L-tartrate | Provides (3aR,9aR) configuration | >99% ee via crystallography |
| Epichlorohydrin | Generates azabicyclic core | trans-Fusion enforced |
| 3-Fluorocatechol | Electrophilic coupling partner | Regioselective O-alkylation |
The convergent design resolves stereochemical complexity early in the synthesis. Enantiomeric separation occurs at the bis-tosylate stage using enzymatic resolution or chiral chromatography, yielding the pharmacologically active (3aR,9aR)-enantiomer with optical rotations of [α]D = +159.6° [2] [5].
The tricyclic core assembly proceeds through a tandem epoxide opening/intramolecular cyclization sequence. Critical steps include:
Epoxide Activation: cis-Butene-1,4-diol bis-benzyl ether is converted to its epoxide using m-CPBA, followed by acid-catalyzed ring opening to yield a racemic diol. Tosylation produces the trans-bis-tosylate with >95% diastereomeric excess [2].
Stereospecific Coupling: The bis-tosylate undergoes nucleophilic displacement with 3-fluorocatechol under basic conditions (K₂CO₃, DMF, 80°C), forming the benzodioxane ring via double O-alkylation. This reaction proceeds with complete inversion of configuration at both chiral centers, establishing the trans-fused ring system [2].
Pyrrolidine Cyclization: Mesylation of the terminal diol followed by benzylamine displacement (60°C, 12h) and catalytic hydrogenation (Pd/C, H₂) constructs the pyrrolidine ring. The reaction maintains stereochemical integrity through SN₂-controlled ring closure, yielding the [1,4]benzodioxino[2,3-c]pyrrole scaffold without racemization [2].
Critical Stereochemical Controls:
The final ring closure achieves 98% stereoretention confirmed by X-ray crystallography, with the (3aR,9aR) configuration proving essential for α₂-adrenoceptor binding [2] [5].
While early routes installed fluorine pre-assembly, modern approaches employ regioselective late-stage fluorination to enhance flexibility:
Classical Halex Displacement: Early syntheses used nucleophilic aromatic substitution (SNAr) on dichloro-benzodioxane precursors with KF/K₂CO₃ in sulfolane (190°C). This method suffered from low regioselectivity (5-F/8-F = 3:1) and required high temperatures causing decomposition [2].
Transition-Metal Mediated Fluorination: Pd(0)-catalyzed fluorination of aryl triflates using [18F]KF/K222 enabled positron emission tomography (PET) tracer development. Key advances:
Table 2: Fluorination Method Comparison
| Method | Conditions | Yield | Limitations |
|---|---|---|---|
| Halex Displacement | KF, sulfolane, 190°C | 45% | Low regioselectivity |
| Pd-catalyzed [18F] | Pd₂(dba)₃, K222, 80°C | 89% | Requires anhydrous conditions |
| Fluorspar Activation | CaF₂/B(OH)₃/H₂Ox, 50°C | 96% | Competing borate side-products |
The mechanistic basis for regioselectivity involves coordination of the fluorinating agent to the benzodioxane oxygen, directing ortho-fluorination. This effect was confirmed through deuterium labeling studies showing >20:1 positional preference [4] [6]. Recent advances utilize silicon-fluoride acceptors (e.g., SiO₂) to generate H₂SiF₆ (δF = -129.6 ppm) for milder electrophilic fluorination at 25°C [6].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5